WEHI-345

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

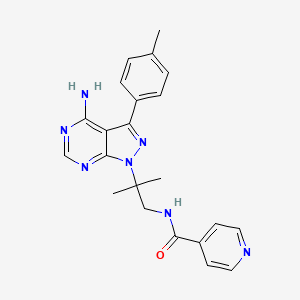

WEHI-345 est un inhibiteur puissant et sélectif de la kinase 2 interagissant avec le récepteur (RIPK2). Sa structure chimique est représentée par le numéro CAS 1354825-58-3. RIPK2 joue un rôle crucial dans les voies de signalisation immunitaire, en particulier dans l'activation du NF-κB (facteur nucléaire kappa-light-chain-enhancer des cellules B activées) lors de la stimulation du domaine d'oligomérisation (NOD) .

Mécanisme D'action

Target of Action

WEHI-345, also known as N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, is a potent and selective inhibitor of receptor-interacting serine/threonine kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .

Mode of Action

This compound functions by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, interfering with RIPK2 ubiquitination and downstream nuclear factor kappa B (NF-κB) signaling activation .

Biochemical Pathways

Stimulated NOD1 and NOD2 interact with RIPK2 and lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound is a potent and selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . This suggests that the compound has a high affinity for its target, which could influence its bioavailability and distribution within the body.

Result of Action

This compound reduces levels of RIPK2 phosphorylation at Ser176 in bone marrow-derived macrophages (BMDMs) stimulated by muramyl dipeptide (MDP). It decreases MDP-induced transcription of TNF and IL-6 in BMDMs and reduces mRNA levels of the NF-κB target genes TNF, IL-8, IL-1β, and A20 in MDP-stimulated THP-1 cells in a concentration-dependent manner .

Analyse Biochimique

Biochemical Properties

WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, this compound can inhibit the production of pro-inflammatory cytokines .

Cellular Effects

This compound has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, this compound reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .

Temporal Effects in Laboratory Settings

Despite only delaying NF-kB activation on NOD stimulation, this compound prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In induced chronic EAE C57BL/6 mice, treatment with this compound (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de WEHI-345 n'a pas été explicitement divulguée dans la littérature disponible. Il est synthétisé par des procédés chimiques personnalisés.

Conditions de réaction : Les conditions de réaction spécifiques pour la synthèse de this compound sont propriétaires. Les chercheurs ont développé ce composé à l'aide de méthodes spécialisées, mais les détails exacts restent confidentiels.

Méthodes de production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle pour this compound ne sont pas accessibles au public. En tant que composé de recherche, il est principalement synthétisé pour des investigations scientifiques.

Analyse Des Réactions Chimiques

WEHI-345 subit des réactions spécifiques liées à son inhibition de RIPK2. Bien que les mécanismes réactionnels détaillés ne soient pas divulgués, il est essentiel de souligner ses interactions :

Inhibition de l'autophosphorylation de RIPK2 : This compound inhibe l'activité d'autophosphorylation de RIPK2 dans les cellules.

Régulation transcriptionnelle : Il bloque puissamment la transcription des médiateurs inflammatoires (tels que le TNF et l'interleukine-6) induite par la signalisation NOD.

Applications De Recherche Scientifique

WEHI-345 a trouvé des applications dans divers domaines scientifiques :

Recherche en immunologie et en inflammation : Investigation des voies de signalisation RIPK2 et de leur modulation.

Développement de médicaments : Comme cible thérapeutique potentielle pour les maladies immunitaires.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de RIPK2, ce qui affecte l'activation du NF-κB. En retardant l'ubiquitination de RIPK2, il module les voies de signalisation en aval .

Comparaison Avec Des Composés Similaires

WEHI-345 se distingue par sa haute spécificité pour RIPK2 (Kd = 46 nM) . D'autres inhibiteurs de la kinase RIP comprennent RIPK1, RIPK4 et RIPK5, mais this compound reste unique dans sa sélectivité.

Propriétés

IUPAC Name |

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSTCDZKUSVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

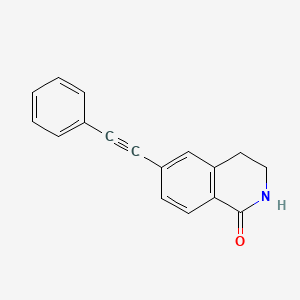

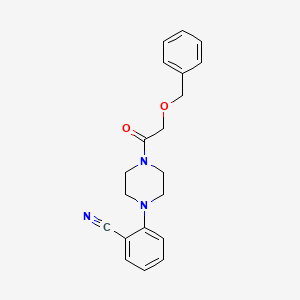

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)

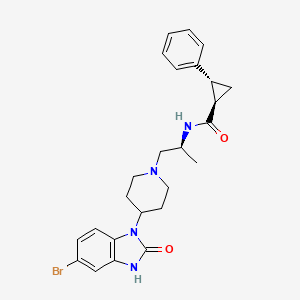

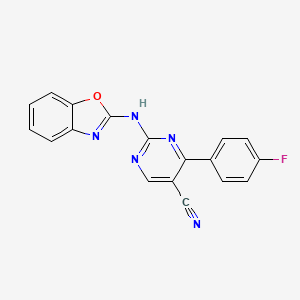

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)

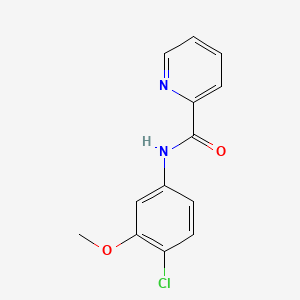

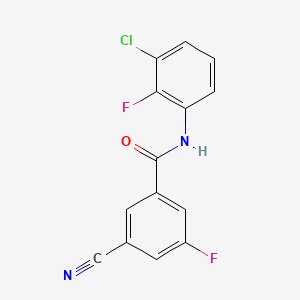

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

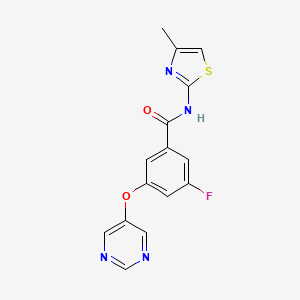

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)